molecular formula C9H13Cl2N3O B3141573 8-Hydrazinoquinoline dihydrochloride hydrate CAS No. 479577-86-1

8-Hydrazinoquinoline dihydrochloride hydrate

Cat. No. B3141573
CAS RN: 479577-86-1
M. Wt: 250.12
InChI Key: WFUVGKLSAIOENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydrazinoquinoline dihydrochloride hydrate is a chemical compound with the molecular formula C9H9N3.2ClH.H2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .


Molecular Structure Analysis

The SMILES string for this compound is NNC1=CC=CC2=C1N=CC=C2.Cl.Cl.O . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is in solid form . The IUPAC name for this compound is 8-hydrazineylquinoline dihydrochloride hydrate . The InChI code is 1S/C9H9N3.2ClH.H2O/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;;/h1-6,12H,10H2;2*1H;1H2 .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

8-Hydroxyquinoline (8-HQ) derivatives, closely related to 8-Hydrazinoquinoline dihydrochloride hydrate, have drawn significant attention due to their remarkable biological activities. These derivatives are explored for their chromophore properties in detecting various metal ions and anions. Over the past two decades, their potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders has been increasingly recognized. The metal chelation properties make 8-HQ derivatives potent candidates for various therapeutic targets, mainly focusing on anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, as well as treatments for neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Antiprotozoal Applications

8-Aminoquinoline analogs, including modifications of 8-Hydrazinoquinoline, have been evaluated for broader efficacy and reduced toxicity against protozoal infections. The discovery of tafenoquine for malaria prophylaxis and sitamaquine for the treatment of visceral leishmaniasis exemplifies the advancement in this domain. These developments underscore the potential of 8-aminoquinoline analogs in public health as future antiprotozoals (Tekwani & Walker, 2006).

Analytical Chemistry Applications

The utility of 8-Hydroxyquinoline and its derivatives extends into analytical chemistry, where they are used as fluorescent probes for zinc ion determination. The design of various chemosensor based on 8-amidoquinoline derivatives highlights their significance in detecting Zn2+ ions with good selectivity and bio-compatibility, particularly for biological applications. This area shows the vast potential of this compound in environmental and biological monitoring (Mohamad et al., 2021).

Safety and Hazards

The compound is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

quinolin-8-ylhydrazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH.H2O/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;;/h1-6,12H,10H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUVGKLSAIOENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN)N=CC=C2.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydrazinoquinoline dihydrochloride hydrate
Reactant of Route 2
8-Hydrazinoquinoline dihydrochloride hydrate
Reactant of Route 3
8-Hydrazinoquinoline dihydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
8-Hydrazinoquinoline dihydrochloride hydrate
Reactant of Route 5
Reactant of Route 5
8-Hydrazinoquinoline dihydrochloride hydrate
Reactant of Route 6
Reactant of Route 6
8-Hydrazinoquinoline dihydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.